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Compound of Interest

Compound Name: 2-(2-Phenylethynyl)aniline

Cat. No.: B188489

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular
geometry of 2-(2-Phenylethynyl)aniline, a molecule of significant interest in medicinal
chemistry and materials science. This document details the experimental protocols for its
synthesis and structural determination, presenting available data in a clear and accessible
format.

Molecular Structure and Geometry

2-(2-Phenylethynyl)aniline, with the chemical formula C14H11N, is an aromatic compound
characterized by an aniline ring substituted with a phenylethynyl group at the ortho position.
The molecular structure features a planar aniline ring and a linear acetylene linker connecting
to the phenyl group. The overall geometry is influenced by the sp-hybridization of the acetylenic
carbons and the sp2-hybridization of the aromatic carbons.

While a specific crystallographic information file (CIF) from the Crystallography Open Database
(COD) with identification number 7002847 exists for this compound, direct access to the file for
detailed analysis of bond lengths and angles was not available at the time of this writing.
However, based on theoretical principles and spectroscopic data, the molecule is expected to
adopt a largely planar conformation to maximize electronic conjugation between the aromatic
systems and the acetylene bridge. The aniline and phenyl rings are likely to be twisted relative
to each other to minimize steric hindrance.
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Below is a diagram illustrating the molecular structure of 2-(2-Phenylethynyl)aniline.

Caption: Molecular structure of 2-(2-Phenylethynyl)aniline.

Experimental Protocols
Synthesis of 2-(2-Phenylethynyl)aniline via Sonogashira
Coupling

A prevalent method for the synthesis of 2-(2-phenylethynyl)aniline is the Sonogashira cross-
coupling reaction.[1][2] This reaction involves the coupling of a terminal alkyne
(phenylacetylene) with an aryl halide (2-iodoaniline) in the presence of a palladium catalyst, a
copper(l) co-catalyst, and a base.

Materials:

2-lodoaniline

Phenylacetylene

Palladium catalyst (e.g., Pd(PPhs)2Cl2)

Copper(l) iodide (Cul)

Base (e.qg., triethylamine or diisopropylamine)

Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

Inert gas (e.g., Argon or Nitrogen)

Procedure:

o Areaction flask is charged with 2-iodoaniline, a palladium catalyst, and copper(l) iodide
under an inert atmosphere.

o Anhydrous solvent and the amine base are added to the flask, and the mixture is stirred.

e Phenylacetylene is then added dropwise to the reaction mixture.
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e The reaction is typically heated to a temperature ranging from room temperature to 80 °C
and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until
completion.

e Upon completion, the reaction mixture is cooled to room temperature, and the solvent is
removed under reduced pressure.

e The residue is then subjected to a work-up procedure, which may involve extraction with an
organic solvent and washing with water or brine.

e The crude product is purified by column chromatography on silica gel to afford pure 2-(2-
phenylethynyl)aniline.

Single Crystal Growth for X-ray Diffraction

Obtaining high-quality single crystals is a critical step for X-ray crystallographic analysis.[3][4][5]
A common method for growing single crystals of organic compounds is slow evaporation from a
suitable solvent or a mixture of solvents.

Procedure:

e The purified 2-(2-phenylethynyl)aniline is dissolved in a minimal amount of a suitable
solvent (e.g., ethanol, hexane, or a mixture thereof) at a slightly elevated temperature to
create a saturated or near-saturated solution.

e The solution is filtered to remove any particulate matter.

o The filtered solution is placed in a clean vial, which is loosely capped or covered with
parafilm with small perforations to allow for slow evaporation of the solvent.

e The vial is left undisturbed in a vibration-free environment at a constant temperature.

o Over a period of several days to weeks, as the solvent slowly evaporates, the concentration
of the solute will increase, leading to the formation of single crystals.

e Once crystals of suitable size and quality have formed, they are carefully harvested from the
mother liquor.
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Crystal Structure Determination Workflow

The determination of the crystal structure of 2-(2-Phenylethynyl)aniline involves a
standardized workflow using single-crystal X-ray diffraction.[6][7][8]
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Caption: Experimental workflow for crystal structure determination.
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Detailed Steps:
» Crystal Mounting: A suitable single crystal is carefully mounted on a goniometer head.[6]

o Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. X-rays
are directed at the crystal, and the resulting diffraction pattern is recorded on a detector as
the crystal is rotated.[7][8]

o Data Processing: The collected diffraction data are processed to determine the unit cell
parameters, space group, and the intensities of the reflections.

» Structure Solution: The initial atomic positions are determined from the processed data using
methods such as direct methods or Patterson methods.

o Structure Refinement: The initial structural model is refined against the experimental data
using least-squares minimization techniques to obtain the final, accurate crystal structure.[9]

» Validation: The final structure is validated using software tools like CheckCIF to ensure its
chemical and crystallographic soundness.

e Analysis: The validated structure provides detailed information on bond lengths, bond
angles, torsion angles, and intermolecular interactions.

» Deposition: The final crystallographic data is deposited in a public database such as the
Crystallography Open Database (COD) or the Cambridge Crystallographic Data Centre
(CCDC) to make it available to the scientific community.

Quantitative Data Summary

As direct access to the CIF file (COD ID 7002847) was not available, a detailed table of
guantitative crystallographic data cannot be provided at this time. Researchers are encouraged
to access the Crystallography Open Database for the complete dataset. The tables below are
placeholders for the expected data categories.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value
Empirical formula Ci14H11N
Formula weight 193.25

Temperature

Data not available

Wavelength

Data not available

Crystal system

Data not available

Space group

Data not available

Unit cell dimensions

a = Data not available Ab = Data not available
Ac = Data not available Aa = Data not available

°B = Data not available °y = Data not available °

Volume

Data not available A3

z

Data not available

Density (calculated)

Data not available Mg/m3

Absorption coefficient

Data not available mm—1

F(000)

Data not available

Crystal size

Data not available mm3

Theta range for data collection

Data not available °

Index ranges

Data not available

Reflections collected

Data not available

Independent reflections

Data not available [R(int) = Data not available]

Completeness to theta = Data not available®

Data not available %

Absorption correction

Data not available

Max. and min. transmission

Data not available

Refinement method

Data not available
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] Data not available / Data not available / Data not
Data / restraints / parameters )
available

Goodness-of-fit on F2 Data not available

_ o _ R1 = Data not available, wR2 = Data not
Final R indices [I>2sigma(l)] )
available

o R1 = Data not available, wR2 = Data not
R indices (all data)

available

Largest diff. peak and hole Data not available and Data not available e.A-3
Table 2: Selected Bond Lengths (A)

Bond Length (A)

C(1)-C(2) Data not available

C(2)-C(7) Data not available

C(7)-C(8) Data not available

C(8)-C(9) Data not available

C(1)-N(1) Data not available
Table 3: Selected Bond Angles (°)

Angle Degree (°)

C(D)-C(2)-C(7) Data not available

C(2)-C(7)-C(8) Data not available

C(7)-C(8)-C(9) Data not available

C(2)-C(1)-N(2) Data not available

Table 4: Selected Torsion Angles (°)
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Torsion Angle Degree (°)

C(6)-C(1)-C(2)-C(7) Data not available
C(1)-C(2)-C(7)-C(8) Data not available
C(2)-C(7)-C(8)-C(9) Data not available
C(7)-C(8)-C(9)-C(14) Data not available

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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